molecular formula C17H11F17O3S B045368 1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate CAS No. 113823-56-6

1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate

Cat. No. B045368
M. Wt: 618.3 g/mol
InChI Key: WGCSEECKLMOBLT-UHFFFAOYSA-N
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Description

1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate is a compound utilized in organic synthesis for various chemical transformations, including the introduction of perfluorodecyl groups into other molecules. Its significance lies in its ability to act as an intermediate for generating substances with unique chemical and physical properties due to the perfluorodecyl group's characteristics.

Synthesis Analysis

The synthesis of related compounds like disubstituted 1,1-difluoro-1-alkenes utilizes 2,2,2-Trifluoroethyl p-toluenesulfonate treated with lithium diisopropylamide and trialkylboranes, followed by coupling with aryl iodides in the presence of a palladium catalyst and tetrabutylammonium fluoride (Ichikawa et al., 1991). This method highlights the versatility of p-toluenesulfonate derivatives in facilitating fluorinated compound synthesis.

Molecular Structure Analysis

Specific studies on the molecular structure of 1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate are scarce. However, research on similar compounds, such as the crystal structure analysis of (Z)-1-(phenylsulphenyl)-2-phenylethenyl p-toluenesulfonate , provides insights into the potential structural characteristics of related fluorinated compounds (Braga et al., 1999).

Chemical Reactions and Properties

Reactions of polyfluoro-1-propenyl p-toluenesulfonates with bifunctional nitrogen nucleophiles offer a new approach to accessing monofluorinated nitrogen heterocycles, showcasing the chemical reactivity of p-toluenesulfonate derivatives in synthesizing fluorinated heterocycles (Funabiki et al., 1995).

Scientific Research Applications

Functionalization of Graphene and Carbon Nanotubes

A study by Hamilton et al. (2010) reported the use of perfluorinated alkyl groups, such as 1-iodo-1H,1H,2H,2H-perfluorododecane, for functionalizing graphene and single-walled carbon nanotubes (SWNTs). This approach enhances the dispersability of these materials in chloroform, which can be useful in various nanotechnology applications (Hamilton et al., 2010).

Synthesis of Fluoroacrylate Polymers

Perfluorodecyl acrylate polymers, synthesized through initiated chemical vapor deposition, exhibit interesting properties like super-hydrophobicity and oleophobicity. A study by Christian and Coclite (2017) explored the thermal, chemical, and structural stability of these polymers, which is crucial for applications under varying environmental conditions (Christian & Coclite, 2017).

Micro-Contact Printing Techniques

Kim et al. (2014) utilized poly(1H,1H,2H,2H-perfluorodecyl methacrylate) films in micro-contact printing methods. This process is significant for fabricating patterns on various substrates at room temperature without requiring external pressure or surface treatment, indicating potential applications in electronics and materials science (Kim et al., 2014).

Hydrophobization of Cellulose Nanocrystals

Jeun et al. (2019) investigated the grafting of 1H,1H,2H,2H-perfluorodecyl acrylate onto cellulose nanocrystals to increase their hydrophobicity. This method holds potential for creating water-resistant, environmentally friendly materials (Jeun et al., 2019).

properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F17O3S/c1-8-2-4-9(5-3-8)38(35,36)37-7-6-10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCSEECKLMOBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F17O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90896095
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90896095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,1H,2H,2H-Perfluorodecyl p-toluenesulfonate

CAS RN

113823-56-6
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90896095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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